molecular formula C24H19F3N4OS B2978187 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 861209-61-2

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2978187
CAS No.: 861209-61-2
M. Wt: 468.5
InChI Key: XKCJLBHHJBSPTF-UHFFFAOYSA-N
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Description

This compound (CAS: 861209-61-2) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C24H19F3N4OS and a molecular weight of 468.5 g/mol . Its structure includes:

  • Position 2: A 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl group, contributing aromaticity and steric bulk.
  • Position 5: A 4-methoxyphenyl substituent, enhancing electron-donating properties.
  • Position 7: A trifluoromethyl (-CF3) group, known for improving metabolic stability and lipophilicity .

Key physicochemical properties include an XLogP3 of 5.5 (high lipophilicity) and a topological polar surface area of 72.6 Ų, suggesting moderate solubility . The compound’s complexity (score: 667) reflects its intricate substitution pattern, which may influence synthetic accessibility and biological interactions.

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N4OS/c1-14-4-5-15(2)30(14)20-10-11-33-23(20)19-13-22-28-18(16-6-8-17(32-3)9-7-16)12-21(24(25,26)27)31(22)29-19/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCJLBHHJBSPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)OC)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine belongs to a class of pyrazolo[1,5-a]pyrimidine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and its interactions with various molecular targets.

Synthesis and Structure

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step chemical reactions that yield compounds with specific substituents that enhance their biological properties. The presence of the trifluoromethyl group is particularly noteworthy as it has been associated with increased potency and selectivity in biological assays .

Anticancer Properties

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, the compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The results indicated that it effectively reduced cell viability in MDA-MB-231 (human breast cancer) cells, with a notable decrease in colony formation at submicromolar concentrations .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
11bMDA-MB-231< 0.5Inhibition of Pim-1 kinase
12aA549 (lung cancer)0.8Induction of apoptosis via BAD
12bHeLa (cervical)0.6Cell cycle arrest

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key kinases such as Pim-1 and Flt-3 , which play critical roles in cell survival and proliferation pathways. For example, compound 11b showed over 98% inhibition of Pim-1 at a concentration of 1 µM, indicating its potential as a targeted therapeutic agent .

Other Biological Activities

Beyond anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have also been studied for their antioxidant and anti-inflammatory activities. Compounds such as 12a and 12b have shown promise in vitro as antioxidants and anti-diabetic agents, suggesting a broader therapeutic potential .

Case Studies

Several case studies highlight the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in preclinical settings:

  • Case Study 1: A study involving the administration of compound 11b in a xenograft model demonstrated significant tumor regression compared to control groups. This supports its role as a potential lead compound for further development in cancer therapy.
  • Case Study 2: In vitro assays revealed that compounds like 12a not only inhibited cancer cell growth but also enhanced the efficacy of existing chemotherapeutics when used in combination therapies.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares substituents and properties of the target compound with similar pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name / ID Substituents (Positions) Molecular Weight XLogP3 Key Features Reference
Target Compound 2: Thienyl-pyrrole; 5: 4-OCH3Ph; 7: CF3 468.5 5.5 High lipophilicity, complex heterocycles
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-CF3 analogue 2: Ph; 3: 2,4-Cl2Ph; 5: 4-FPh; 7: CF3 525.3 6.2 Halogenated substituents enhance binding affinity; Cl⋯Cl interactions
2-Methyl-5-(4-tolyl)-7-CF3 derivative 2: CH3; 5: 4-CH3Ph; 7: CF3 335.3 4.1 Simpler structure; lower molecular weight improves bioavailability
MK66 (5-(4-OCH3Ph)-2-phenyl-7-one) 2: Ph; 5: 4-OCH3Ph; 7: C=O 333.3 3.8 Ketone at C7 reduces lipophilicity; potential for hydrogen bonding
5-Methyl-2-CF3-7-amine derivative 2: CF3; 5: CH3; 7: NH2 216.2 2.0 Polar amine group increases solubility but reduces membrane permeability

Key Observations :

  • Lipophilicity : The target compound’s XLogP3 (5.5) is higher than analogues with polar groups (e.g., -NH2, -C=O), aligning with its trifluoromethyl and methoxyphenyl substituents .
  • Synthetic Complexity : The thienyl-pyrrole group in the target compound requires multi-step synthesis, unlike phenyl or methyl substituents .

Research Findings and Implications

  • Bioactivity : The target compound’s bioactivity remains uncharacterized in the evidence, but analogues exhibit diverse activities:
    • Antitumor (: oncolytic agents) .
    • CNS modulation (: anxiolytic, antiepileptic) .
  • Computational Insights : Spectroscopic studies () suggest the thienyl-pyrrole group may alter electron distribution, affecting binding to targets like kinases or GPCRs .
  • Contradictions : While -CF3 generally enhances stability, its presence in MK66 () with a ketone group reduces lipophilicity, highlighting context-dependent effects .

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